3-Methylpicolinic acid hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylpicolinic acid hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of 3-methylpyridine with carbon dioxide under high pressure and temperature to form 3-methylpicolinic acid, which is then converted to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
3-Methylpicolinic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives .
Scientific Research Applications
3-Methylpicolinic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-methylpicolinic acid hydrochloride involves its interaction with molecular targets such as zinc finger proteins. The compound binds to these proteins, altering their structure and disrupting zinc binding, which inhibits their function . This mechanism is similar to that of picolinic acid, which also acts as an anti-infective and immunomodulator by affecting zinc transport and protein function .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A pyridine carboxylate metabolite of tryptophan with similar biological activities.
3-Methylpyridine: A precursor in the synthesis of 3-methylpicolinic acid hydrochloride.
2-Pyridinecarboxylic acid: Another derivative of pyridine with similar chemical properties.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to interact with zinc finger proteins and modulate their function sets it apart from other similar compounds .
Properties
IUPAC Name |
3-methylpyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH/c1-5-3-2-4-8-6(5)7(9)10;/h2-4H,1H3,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZVDJRKIHGDQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40527988 |
Source
|
Record name | 3-Methylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40527988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123811-72-3 |
Source
|
Record name | 3-Methylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40527988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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